tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate
Description
Historical Development of Fluoropyrimidine Carbamates
The evolution of fluoropyrimidine-based therapeutics began with the discovery of 5-fluorouracil (5-FU) in the 1950s, a cornerstone chemotherapeutic agent for malignancies such as colorectal and breast cancers. Early challenges with 5-FU’s bioavailability and toxicity spurred efforts to develop prodrugs capable of targeted activation. Tegafur , a 5-FU prodrug synthesized in the 1960s, demonstrated improved oral absorption but required hepatic conversion via cytochrome P450 enzymes, limiting its efficacy.
The 1990s marked a turning point with the introduction of capecitabine , a fluoropyrimidine carbamate designed for selective tumor activation. Its development hinged on the strategic incorporation of a carbamate group to enhance metabolic stability and enzymatic specificity. This innovation laid the groundwork for derivatives like tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate , which builds upon capecitabine’s scaffold by integrating a tert-butyl carbamate moiety and an extended propylamino linker.
Significance in Medicinal Chemistry Research
Fluoropyrimidine carbamates occupy a unique niche due to their dual role as prodrugs and enzyme-specific substrates . The carbamate group’s susceptibility to hydrolysis by carboxylesterases—enzymes overexpressed in hepatic and tumor tissues—enables controlled release of cytotoxic 5-FU derivatives. For instance, capecitabine’s sequential conversion to 5-FU via 5’-deoxy-5-fluorocytidine (5’-DFCR) and 5’-deoxy-5-fluorouridine (5’-DFUR) underscores the carbamate’s role in mitigating systemic toxicity while maximizing tumor-selective activity.
This compound exemplifies advancements in molecular design aimed at optimizing pharmacokinetic profiles. Its extended alkyl chain and tert-butyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration for neurological malignancies.
Relationship to Classical Fluoropyrimidine Compounds
Classical fluoropyrimidines like 5-FU and tegafur share a common mechanism of action: inhibition of thymidylate synthase (TS) and incorporation into RNA/DNA, leading to cytotoxic effects. However, their utility is constrained by rapid catabolism via dihydropyrimidine dehydrogenase (DPD) and dose-limiting toxicities.
The introduction of carbamate functionalities, as seen in capecitabine and This compound , addresses these limitations through structural modifications:
- Carbamate Linkage : Serves as a biodegradable spacer, delaying 5-FU release until enzymatic cleavage in target tissues.
- Substituent Optimization : The tert-butyl group in the subject compound may reduce premature hydrolysis compared to smaller alkyl chains, as observed in earlier analogs.
Table 1. Structural Comparison of Fluoropyrimidine Derivatives
Carbamate Functionality as a Structural Element
The carbamate group (-OCONHR) is pivotal in fluoropyrimidine derivatives for three reasons:
- Metabolic Stability : Carbamates resist non-specific esterase activity in the gastrointestinal tract, ensuring intact absorption.
- Enzyme-Specific Activation : In This compound , the tert-butyl group may sterically hinder off-target enzymatic degradation, directing cleavage to tumor-associated carboxylesterases.
- Tunable Pharmacokinetics : Structural variations in the carbamate’s alkyl chain (e.g., tert-butyl vs. pentyloxycarbonyl in capecitabine) allow fine-tuning of lipophilicity and tissue distribution.
The compound’s SMILES notation (CC(C)(C)OC(=O)NCCNC1=CC(=NC=N1)F) and molecular formula (C11H17FN4O2) reflect these design principles, balancing steric bulk for stability with a fluoropyrimidine core for antimetabolite activity.
Properties
IUPAC Name |
tert-butyl N-[3-[(6-fluoropyrimidin-4-yl)amino]propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O2/c1-12(2,3)19-11(18)15-6-4-5-14-10-7-9(13)16-8-17-10/h7-8H,4-6H2,1-3H3,(H,15,18)(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDORKDHARFWEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC1=CC(=NC=N1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoropyrimidine and tert-butyl carbamate.
Formation of Intermediate: The 6-fluoropyrimidine is first reacted with a suitable amine to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with tert-butyl carbamate under specific reaction conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing automated reactors and continuous flow systems to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF (dimethylformamide) are commonly used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate exhibits promising pharmacological properties due to its unique structural features. The presence of the fluorinated pyrimidine moiety enhances its biological activity, making it a candidate for drug development.
Anticancer Activity
The compound's structural similarity to established anticancer agents such as 5-Fluorouracil and Capecitabine suggests potential efficacy in cancer treatment. The fluoropyrimidine structure is known to interfere with DNA synthesis in cancer cells, thereby inhibiting tumor growth.
Protein Kinase Inhibition
Research indicates that compounds with similar structures can act as inhibitors of protein kinases, which are critical in various signaling pathways related to cancer progression and other diseases. This compound may exhibit similar inhibitory effects, making it a candidate for further investigation in kinase-targeted therapies .
Agricultural Applications
The compound's biological activity also extends to agricultural science, where it may function as a pesticide or herbicide. Its ability to interact with specific biological targets makes it suitable for developing agrochemicals aimed at pest control.
Herbicidal Properties
Studies have shown that fluorinated compounds can enhance herbicidal activity by improving the uptake and translocation of active ingredients within plants. This compound could potentially be formulated into herbicides that are more effective against resistant weed species.
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways.
Interaction Studies
Interaction studies involving this compound can provide insights into its mechanisms of action at the molecular level. These studies typically involve assessing binding affinity to target proteins and evaluating downstream effects on cellular processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and synthetic parallels and distinctions between the target compound and related tert-butyl carbamate derivatives:
*Hypothetical formula based on structural analogy.
Key Structural and Functional Insights:
Heterocyclic Systems: The 6-fluoropyrimidin-4-yl group in the target compound contrasts with quinazoline (), benzimidazolone (), and fluoropyridine () systems. Fluorinated pyrimidines are often associated with antimetabolite activity, whereas quinazolines are common in kinase inhibitors . The fluorine atom in the pyrimidine ring may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, a trend observed in fluorinated pharmaceuticals .
Synthetic Routes: The target compound likely shares synthetic strategies with and , where tert-butyl carbamates are formed via nucleophilic substitution or reductive amination. For example, details nitro-reduction and cyclization to form benzimidazolones, while uses acetylation of a piperidine intermediate . The absence of direct synthesis data for the target compound suggests its preparation might involve coupling a 6-fluoro-4-aminopyrimidine with tert-butyl (3-aminopropyl)carbamate under standard amination conditions.
Physicochemical Properties :
- Molecular weight and solubility trends can be inferred from analogs. For instance, tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (, MW 257.26 g/mol) is smaller than the target compound, which may influence bioavailability .
Biological Activity
Tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.
Chemical Structure and Properties
The compound's IUPAC name is tert-butyl (3-((6-fluoropyrimidin-4-yl)amino)propyl)carbamate, with a molecular formula of C₁₂H₁₉FN₄O₂ and a molecular weight of 270.31 g/mol. It is characterized by a tert-butyl group, a pyrimidine moiety, and an amino propyl chain, which contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with commercially available 6-fluoropyrimidine derivatives.
- Reagents : Use of carbamates and amines in the presence of coupling agents.
- Reaction Conditions : Standard organic synthesis conditions (e.g., solvents such as DMF or DMSO at elevated temperatures).
- Purification : The final product is purified using column chromatography.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For example:
- In vitro Studies : this compound exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer metabolism:
- IDH Inhibition : It has been shown to inhibit mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers. This inhibition can lead to altered metabolic pathways that favor cancer cell death .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties as well:
- In vitro Testing : Against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .
Case Studies
-
Case Study on Lung Cancer Treatment :
- A study involving A549 cell lines treated with varying concentrations of the compound indicated a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant cell death at higher doses after 48 hours of treatment.
- Combination Therapy Research :
Q & A
Q. What are the common synthetic routes for tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate?
The synthesis typically involves coupling tert-butyl carbamate with fluoropyrimidine derivatives under basic conditions. For example, sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to activate the carbamate group, enabling nucleophilic substitution with 6-fluoropyrimidin-4-amine derivatives. Reaction optimization often includes controlled heating (e.g., 60–80°C) and inert atmospheres to minimize side reactions. Purification is achieved via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm the tert-butyl group (δ ~1.4 ppm for nine protons), fluoropyrimidine aromatic protons (δ 7.5–8.5 ppm), and carbamate NH signals (δ ~5–6 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detection of carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What functional groups enable its reactivity in further derivatization?
The compound contains:
- A tert-butyl carbamate group (Boc-protected amine), which can be deprotected under acidic conditions (e.g., HCl/dioxane) for subsequent functionalization.
- A 6-fluoropyrimidine moiety, enabling nucleophilic aromatic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
Methodological approaches include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer catalysts for biphasic systems.
- Process Monitoring : In-line FTIR or HPLC to track reaction progress and minimize byproducts .
Q. What analytical strategies resolve contradictions in biological activity data?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) can be addressed by:
- Dose-Response Studies : To identify non-linear effects or off-target interactions.
- Structural-Activity Relationship (SAR) Analysis : Comparing analogs (e.g., replacing fluorine with chlorine) to isolate functional group contributions.
- Computational Docking : Molecular dynamics simulations to predict binding modes to target proteins (e.g., kinases) .
Q. How do computational methods aid in studying its interactions with biological targets?
Integrated workflows include:
- Molecular Docking : Software like AutoDock or Schrödinger Suite to predict binding affinity to enzymes/receptors.
- Free-Energy Perturbation (FEP) : Quantify thermodynamic contributions of fluoropyrimidine substituents.
- In Vitro Validation : Surface plasmon resonance (SPR) or fluorescence polarization assays to validate computational predictions .
Methodological Best Practices
- Purification : Use preparative HPLC for polar byproducts; silica gel chromatography for non-polar impurities.
- Stability Testing : Monitor degradation under UV light or varying pH to identify storage conditions.
- Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities in analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
